Dehydroepiandrosterone sulfate

概要

説明

プレステロン硫酸エステルは、デヒドロエピアンドロステロン硫酸エステルとしても知られ、天然に存在するアンドロスタンステロイドです。これは、プレステロン(デヒドロエピアンドロステロン)のC3β硫酸エステルであり、デヒドロエピアンドロステロンの前ホルモンとして機能し、アンドロゲンとエストロゲンを延長します。 プレステロン硫酸エステルは、神経ステロイドとしての活性で知られており、出産時の子宮頸管の熟成と拡張が不十分な場合の分娩誘発のために、さまざまな国で医療的に使用されています .

準備方法

合成経路と反応条件: プレステロン硫酸エステルは、プレステロンの硫酸化によって合成できます。反応は、一般的に、三酸化硫黄-ピリジン錯体またはクロロスルホン酸などの硫酸化剤を使用します。反応条件は、C3β位での選択的硫酸化を確実にするために、通常、無水溶媒と制御された温度が必要です。

工業生産方法: 工業環境では、プレステロン硫酸エステルは、適切な溶媒の存在下で、三酸化硫黄またはクロロスルホン酸を使用して、プレステロンを大規模に硫酸化することによって製造されます。 反応混合物は、その後、結晶化またはクロマトグラフィーによって精製されて、高純度の最終生成物を得ます .

化学反応の分析

反応の種類: プレステロン硫酸エステルは、次のようなさまざまな化学反応を起こします。

加水分解: プレステロン硫酸エステルは、酸性または酵素条件下でプレステロンと硫酸に加水分解されます。

酸化: これは、7-ケト-デヒドロエピアンドロステロン硫酸エステルを形成するために酸化される可能性があります。

還元: 還元反応は、プレステロン硫酸エステルをアンドロステンドロール硫酸エステルに変換できます。

一般的な試薬と条件:

加水分解: 酸性条件または特定の酵素。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤。

主要な生成物:

加水分解: プレステロンと硫酸。

酸化: 7-ケト-デヒドロエピアンドロステロン硫酸エステル。

還元: アンドロステンドロール硫酸エステル.

4. 科学研究の用途

プレステロン硫酸エステルは、科学研究において幅広い用途があります。

化学: これは、さまざまなステロイド化合物の合成における前駆体として使用されます。

生物学: プレステロン硫酸エステルは、免疫応答や代謝などのさまざまな生理学的プロセスの調節における役割について研究されています。

医学: これは、全身性エリテマトーデス、骨粗鬆症、副腎不全などの状態における潜在的な治療効果について調査されています。また、ホルモン補充療法や分娩誘発剤としても使用されています。

科学的研究の応用

Hormone Replacement Therapy

DHEA-S serves as a precursor to sex hormones, making it a candidate for hormone replacement therapy, especially in postmenopausal women. Studies indicate that DHEA-S supplementation can improve bone mineral density and alleviate symptoms associated with menopause, such as vaginal atrophy and dyspareunia . A clinical trial demonstrated that a vaginal gel containing DHEA improved vaginal health in postmenopausal women .

Treatment of Adrenal Insufficiency

In patients with adrenal insufficiency or congenital adrenal hyperplasia, DHEA-S supplementation has shown promise in restoring hormone levels. For instance, a study involving adolescents with 17-hydroxylase deficiency revealed that DHEA-S treatment significantly improved secondary sexual characteristics .

Depression and Anxiety

Research indicates a correlation between low DHEA-S levels and increased risk of depression and anxiety disorders in older adults. A longitudinal study found that higher serum levels of DHEA-S were associated with a reduced risk of developing depressive symptoms over four years . This suggests that DHEA-S may have neuroprotective effects, potentially modulating neurotransmitter systems involved in mood regulation.

Stress Response

DHEA-S has been implicated in the body's response to stress. Lower levels of DHEA-S have been observed in individuals with chronic stress or burnout, indicating its potential role as a biomarker for stress-related disorders .

Mortality and Cardiovascular Disease

Several studies have linked low DHEA-S levels with increased mortality rates from cardiovascular diseases. A cohort study found that men with lower baseline DHEA-S levels had significantly higher risks of death from any cause and specifically from cardiovascular disease . This suggests that maintaining adequate DHEA-S levels may be protective against cardiovascular morbidity.

Immune Function Enhancement

DHEA-S has been studied for its immunomodulatory effects. Animal studies indicate that DHEA-S supplementation can enhance immune responses by reducing pro-inflammatory cytokines and improving survival rates following traumatic injury or sepsis . These findings support its potential use in clinical settings to bolster immune function in critically ill patients.

Antitumor Effects

Emerging evidence suggests that DHEA-S may possess antitumor properties. Research has indicated that it can inhibit the growth of certain cancer cells, including prostate cancer cells, by modulating androgen receptor activity . This positions DHEA-S as a potential adjunct therapy in cancer treatment protocols.

Table 1: Summary of Clinical Applications of DHEA-S

Case Study 1: Treatment for Atrichia Pubis

Two XY female adolescents with 17-hydroxylase deficiency were treated with DHEA-S to stimulate pubic hair growth. The treatment led to significant improvements in hair growth stages after adjusting dosages based on clinical response .

Case Study 2: Immunomodulatory Effects Post-Trauma

In rodent models, administration of DHEA improved splenocyte proliferation and enhanced cytokine production following traumatic hemorrhage, demonstrating its potential role in trauma recovery .

作用機序

プレステロン硫酸エステルは、主にデヒドロエピアンドロステロンへの変換を介してその効果を発揮し、その後さらにアンドロゲンとエストロゲンに変換されます。これらのホルモンは、それぞれのリセプターと相互作用して、さまざまな生理学的プロセスを調節します。プレステロン硫酸エステルは、神経ステロイドとしても独自の活性を持っており、神経伝達物質の受容体を調節し、脳機能に影響を与えます。 含まれる分子標的および経路には、アンドロゲン受容体、エストロゲン受容体、ステロイド代謝に関与するさまざまな酵素が含まれます .

6. 類似化合物の比較

プレステロン硫酸エステルは、前ホルモンと神経ステロイドの二重の役割においてユニークです。同様の化合物には、以下のようなものがあります。

デヒドロエピアンドロステロン: プレステロン硫酸エステルの親化合物であり、アンドロゲンとエストロゲンの前ホルモンとしても機能します。

アンドロステンドロール硫酸エステル: 別のステロイドの硫酸エステルであり、同様の前ホルモン活性があります。

7-ケト-デヒドロエピアンドロステロン硫酸エステル: プレステロン硫酸エステルの酸化型であり、独自の生物学的活性を持っています。

プレステロン硫酸エステルは、C3β位での特定の硫酸化によって際立っており、これはその溶解性、安定性、および生物学的活性を影響を与えます .

類似化合物との比較

Prasterone sulfate is unique in its dual role as a prohormone and a neurosteroid. Similar compounds include:

Dehydroepiandrosterone: The parent compound of prasterone sulfate, which also acts as a prohormone for androgens and estrogens.

Androstenediol sulfate: Another sulfate ester of a steroid, which has similar prohormone activity.

7-keto-dehydroepiandrosterone sulfate: An oxidized form of prasterone sulfate with distinct biological activities.

Prasterone sulfate stands out due to its specific sulfation at the C3β position, which influences its solubility, stability, and biological activity .

生物活性

Dehydroepiandrosterone sulfate (DHEAS) is a steroid hormone produced primarily in the adrenal glands. It serves as a precursor for androgens and estrogens but has distinct biological activities that warrant detailed examination. This article explores DHEAS's biological activity, including its mechanisms of action, associations with various health conditions, and findings from relevant studies.

DHEAS is often considered an inactive metabolite; however, recent research indicates it plays an active role in several physiological processes. Notably, DHEAS has been shown to:

- Activate Protein Kinase C (PKC) : DHEAS directly activates PKC-β in human neutrophils, leading to increased superoxide generation, a key component of the immune response. This activation occurs independently of androgen and estrogen receptors, highlighting a unique signaling pathway for DHEAS .

- Influence Cardiovascular Health : Low levels of DHEAS have been associated with increased risks of ischemic stroke and cardiovascular diseases. A nested case-control study within the Nurses' Health Study indicated that women in the lowest quartile of DHEAS levels had a relative risk of 1.41 for ischemic stroke compared to those with higher levels .

- Impact Aging and Mortality : Research suggests that lower DHEAS levels correlate with increased mortality risks from cardiovascular diseases. A study involving men aged 50 to 79 found that those with DHEAS levels below 140 µg/dL had a significantly higher risk of death from any cause and specifically from cardiovascular diseases .

Clinical Implications

The clinical implications of DHEAS are significant, particularly concerning aging and chronic diseases:

- Aging : DHEAS levels naturally decline with age, which may contribute to age-related health issues. The hormone's decline has been linked to various physiological changes associated with aging, including diminished immune function and increased susceptibility to diseases .

- Mental Health : Studies have shown that low DHEAS levels may correlate with stress and burnout. For instance, younger individuals experiencing burnout exhibited significantly lower levels of DHEAS compared to controls .

Table 1: Summary of Key Studies on DHEAS

Case Studies

- Ischemic Stroke Risk : In the Nurses' Health Study, researchers followed a cohort of women over several years, finding that those with lower DHEAS levels had a significantly elevated risk of ischemic stroke even after adjusting for confounding factors such as age and lifestyle habits .

- Cardiovascular Mortality : A prospective study demonstrated that men with low baseline DHEAS levels had a markedly higher risk of dying from cardiovascular diseases over a 12-year period, emphasizing the potential role of DHEAS as a biomarker for cardiovascular health .

特性

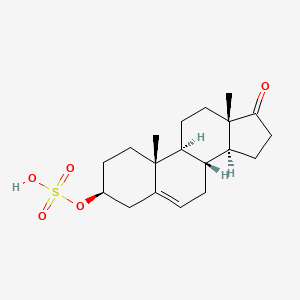

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,13-16H,4-11H2,1-2H3,(H,21,22,23)/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWCKYRVOZZJNM-USOAJAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040228 | |

| Record name | Prasterone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dehydroepiandrosterone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The low levels of dehydroepiandrosterone sulfate(DHEA-S)is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels. DHEA-S deficiency is risk factors of obesity and insulin resistance, but it is not clear, whether this possible influence is independent. | |

| Record name | Prasterone sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

651-48-9, 1099-87-2 | |

| Record name | Dehydroepiandrosterone sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroepiandrosterone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasterone sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prasterone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (3β)-androst-5-en-17-one 3-sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B09Q7FJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dehydroepiandrosterone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。